Varacin C
Description
Properties
Molecular Formula |
C10H13NO3S3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-1-oxo-1λ4,2,3-benzotrithiol-7-yl)ethanamine |
InChI |
InChI=1S/C10H13NO3S3/c1-13-7-5-6(3-4-11)10-9(8(7)14-2)15-16-17(10)12/h5H,3-4,11H2,1-2H3 |
InChI Key |
MPXUQNNQMHRHJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)CCN)S(=O)SS2)OC |
Synonyms |
varacin C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the promising anticancer properties of Varacin C. The compound exhibits significant cytotoxic effects against various cancer cell lines, primarily through mechanisms involving DNA damage and apoptosis.
- Mechanism of Action : this compound induces apoptosis in cancer cells via oxidative stress mechanisms. It generates reactive oxygen species (ROS), which play a crucial role in promoting cell death independent of p53 status, making it potentially effective against p53-deficient tumors .
- Research Findings : A study demonstrated that this compound's cytotoxicity is linked to its ability to cleave DNA in an acid-promoted and photo-induced manner. This property is particularly advantageous for targeting cancer cells that typically exist in acidic microenvironments .
- Case Studies : In vitro experiments have shown that this compound can induce dose-dependent apoptotic cell death across different cancer cell lines, suggesting its broad applicability as a therapeutic agent .
Biological Activities
Beyond its anticancer effects, this compound has been studied for other biological activities:
- Antimicrobial Effects : this compound and its analogs exhibit antimicrobial properties, suggesting potential applications in combating bacterial infections. The compound's polysulfide structure contributes to its ability to disrupt bacterial cell membranes .
- Redox Activity : this compound is classified as a redox-active compound, playing a role in cellular signaling and regulation through oxidative modifications of proteins. This activity may have implications for understanding cellular processes such as inflammation and chemoprevention .
Data Table: Summary of Research Findings on this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
